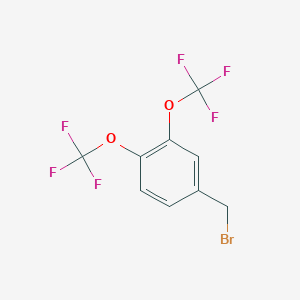

4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-(bromomethyl)-1,2-bis(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O2/c10-4-5-1-2-6(17-8(11,12)13)7(3-5)18-9(14,15)16/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWXCGDEUBIJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)OC(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs paraformaldehyde as a methylene source, hydrogen bromide (generated in situ from NaBr and HSO), and a Lewis acid catalyst (e.g., ZnCl) in acetic acid. The mechanism proceeds via:

-

Formation of bromomethyl cation () from HBr and formaldehyde.

-

Electrophilic attack at the aromatic ring’s most activated position (para to one trifluoromethoxy group).

-

Rearomatization with concurrent Br elimination.

Regioselectivity Challenges

The electron-withdrawing trifluoromethoxy groups deactivate the ring, necessitating harsh conditions. Competing substitution at positions 3 or 5 is mitigated by steric hindrance from adjacent substituents, favoring the 4-position.

Stepwise Synthesis via Intermediate Functionalization

For substrates where direct bromomethylation is inefficient, a stepwise approach builds the bromomethyl group prior to introducing the second trifluoromethoxy substituent.

Bromination of 4-Methyl-1,2-bis(trifluoromethoxy)benzene

Radical bromination of a pre-existing methyl group offers an alternative pathway:

-

Synthesis of 4-methyl-1,2-bis(trifluoromethoxy)benzene via Ullmann coupling or nucleophilic trifluoromethoxylation.

-

Bromination using N-bromosuccinimide (NBS) and AIBN in CCl under reflux.

Key Data :

| Parameter | Value |

|---|---|

| NBS equivalence | 1.1 |

| Reaction time | 12 h |

| Yield | 65–70% |

Limitations

-

Synthetic complexity : Multi-step synthesis reduces overall efficiency.

-

Functional group compatibility : Trifluoromethoxy groups may degrade under radical conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting the direct bromomethylation method for industrial use involves:

-

Continuous HBr generation : Mixing NaBr and HSO in-line to ensure stoichiometric control.

-

Temperature modulation : Gradual heating to 90°C prevents runaway exotherms.

Pilot-Scale Results (based on):

| Metric | Value |

|---|---|

| Throughput | 15 kg/day |

| Purity (GC-MS) | 98.5% |

| Distillation efficiency | 82% recovery |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct bromomethylation | 50–60 | 95–98 | High | Moderate |

| Stepwise bromination | 65–70 | 97–99 | Low | High |

Key Findings :

-

Direct method favors large-scale production despite moderate yields.

-

Stepwise approach suits small-batch high-purity demands but incurs higher costs.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the development of fluorinated materials with unique properties such as high thermal stability and chemical resistance.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to introduce trifluoromethoxy groups, which can enhance the bioavailability and metabolic stability of drug candidates.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromomethyl group, which can undergo nucleophilic substitution or other transformations. The trifluoromethoxy groups can influence the reactivity and stability of the compound by electron-withdrawing effects, which can stabilize intermediates and transition states in various reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous bromomethyl-substituted benzenes:

Key Observations:

- Electronic Effects : The trifluoromethoxy groups in the target compound significantly increase electron-withdrawing character compared to chloro or bromo substituents, enhancing the electrophilicity of the bromomethyl group and stabilizing intermediates in SN2 reactions .

- Applications : While simpler bromomethyl benzenes (e.g., 1,2-bis(bromomethyl)benzene) are used in macrocycle synthesis , the target compound’s fluorinated groups make it suitable for applications requiring lipophilicity and metabolic stability, such as drug design .

Physical Properties

- Boiling Point/Solubility : The trifluoromethoxy groups reduce polarity, increasing hydrophobicity compared to chlorinated analogs. For example, 1,2-bis(bromomethyl)-4-chlorobenzene (logP ~3.5) is less lipophilic than the target compound (predicted logP ~4.2) .

- Crystallinity : Bromomethyl benzenes with symmetric substitution (e.g., 1,4-bis(bromomethyl)benzene) form ordered crystals via halogen bonding, whereas the asymmetric trifluoromethoxy groups in the target compound may disrupt crystal packing, leading to amorphous solids .

Biological Activity

4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group and two trifluoromethoxy substituents on a benzene ring, which contribute to its unique chemical properties. The presence of these groups can influence its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate significant antimicrobial effects. For instance, derivatives of halogenated benzenes often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against various pathogens remains to be fully characterized, but preliminary data suggest potential efficacy against resistant strains.

Anticancer Properties

Research has indicated that certain trifluoromethoxy-substituted compounds can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival. The specific pathways through which this compound exerts its effects are under investigation.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Receptor Interaction : There is evidence that halogenated compounds can bind to specific receptors in cells, influencing signal transduction pathways.

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Research Findings and Case Studies

Q & A

Basic: What are the optimal synthetic routes for 4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example, sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 60–80°C can replace bromine in bromomethyl groups, as seen in analogous reactions with 1,2-bis(bromomethyl)benzene derivatives . Temperature control (e.g., 0°C vs. 25°C) significantly impacts regioselectivity and byproduct formation. Post-synthesis purification via silica gel chromatography with ethyl acetate/petroleum ether gradients (10:1 to 20:1) is recommended to isolate the product .

Advanced: How does the electron-withdrawing trifluoromethoxy group affect the reactivity of the bromomethyl moiety in nucleophilic substitutions?

Methodological Answer:

The trifluoromethoxy group (-OCF₃) exerts a strong electron-withdrawing effect via inductive and resonance interactions, polarizing the C-Br bond in the bromomethyl group. This enhances susceptibility to nucleophilic attack (e.g., SN2 reactions with azides or amines). Computational studies (e.g., density functional theory) can quantify the electrophilicity of the bromomethyl carbon using molecular electrostatic potential maps . Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and bromomethyl protons (δ ~4.5 ppm). Trifluoromethoxy groups split signals due to coupling with fluorine nuclei .

- FT-IR : Confirm C-Br (550–650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches.

- X-ray Crystallography : Resolve molecular geometry, particularly the dihedral angle between trifluoromethoxy groups and the benzene plane, which influences steric interactions .

Advanced: How does solvent polarity impact the stability of this compound during storage?

Methodological Answer:

Non-polar solvents (e.g., hexane) minimize hydrolysis of the bromomethyl group. In polar aprotic solvents (e.g., DMF), trace moisture can lead to gradual degradation. Accelerated stability studies under controlled humidity (40–60% RH) and temperature (25°C vs. 40°C) should be conducted, with LC-MS monitoring for debrominated byproducts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Ventilation : Work in a fume hood to avoid inhalation of volatile degradation products.

Advanced: How can computational modeling predict the regioselectivity of reactions involving this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) can map transition states for substitution reactions. Fukui indices identify electrophilic/nucleophilic sites, while natural bond orbital (NBO) analysis quantifies hyperconjugative interactions between the bromomethyl group and trifluoromethoxy substituents . Validate predictions by comparing computed activation energies with experimental kinetic data.

Basic: What purification strategies resolve co-eluting impurities in the final product?

Methodological Answer:

- Column Chromatography : Use gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate brominated byproducts.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced: How to address contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Methodological Answer:

Discrepancies often arise from trace metal catalysts (e.g., Pd residues) or moisture content. Systematic studies should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.